2-Benzyloxyiminopropan-1,3-diol
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Overview
Description
2-Benzyloxyiminopropan-1,3-diol is a heterocyclic organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol It is characterized by the presence of a benzyloxyimino group attached to a propan-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyloxyiminopropan-1,3-diol can be synthesized through several methods. One common approach involves the hydroxylation of an alkene with osmium tetroxide followed by reduction with sodium bisulfite . Another method includes the acid-catalyzed hydrolysis of an epoxide . These reactions typically occur under mild conditions and yield the desired diol with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxyiminopropan-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Benzyloxyiminopropan-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Benzyloxyiminopropan-1,3-diol involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may undergo metabolic transformations that enhance its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Monochloropropane-1,3-diol: A related compound with similar structural features but different chemical properties.
Phenylboronic esters: These compounds share the diol functional group and are used in similar applications
Uniqueness
2-Benzyloxyiminopropan-1,3-diol is unique due to its benzyloxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-phenylmethoxyiminopropane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-6-10(7-13)11-14-8-9-4-2-1-3-5-9/h1-5,12-13H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZZTSKULBSSQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590575 |
Source
|
Record name | 2-[(Benzyloxy)imino]propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128613-49-0 |
Source
|
Record name | 2-[(Benzyloxy)imino]propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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